2-(2-Butoxyethoxy)ethanethiol

Description

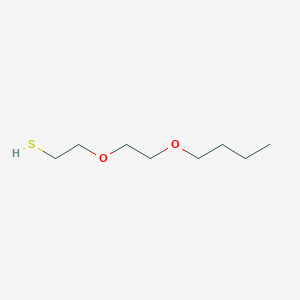

Structure

3D Structure

Properties

CAS No. |

6338-61-0 |

|---|---|

Molecular Formula |

C8H18O2S |

Molecular Weight |

178.29 g/mol |

IUPAC Name |

2-(2-butoxyethoxy)ethanethiol |

InChI |

InChI=1S/C8H18O2S/c1-2-3-4-9-5-6-10-7-8-11/h11H,2-8H2,1H3 |

InChI Key |

MYCPZZOFYRUCIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCS |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Butoxyethoxy Ethanethiol

Established Synthetic Pathways to Thiol-Functionalized Ethers

Traditional methods for synthesizing thiol-functionalized ethers like 2-(2-Butoxyethoxy)ethanethiol rely on robust and well-documented chemical reactions. These pathways typically involve the separate construction of the ether backbone followed by the conversion of a terminal functional group to a thiol.

Strategies for Thiol Group Introduction

The introduction of a thiol group onto an alkyl chain is a fundamental transformation in organic sulfur chemistry. The most common precursor for this transformation is an alkyl halide derived from the corresponding alcohol. For the synthesis of this compound, the starting polyether alcohol, 2-(2-Butoxyethoxy)ethanol (B94605), would first be converted to an alkyl halide, such as 1-bromo-2-(2-butoxyethoxy)ethane. Two primary methods are then employed for the subsequent thiolation.

One common method is the direct nucleophilic substitution (SN2) reaction of the alkyl halide with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). libretexts.orgyoutube.com While direct, this reaction can be complicated by a competing reaction where the newly formed thiol product acts as a nucleophile itself, reacting with another molecule of the alkyl halide to form an undesirable dialkyl sulfide (B99878) (thioether) byproduct. libretexts.orglibretexts.orgnih.gov

To circumvent the issue of sulfide byproduct formation, a more controlled, two-step method utilizing thiourea (B124793) is often preferred. libretexts.orglibretexts.orgnih.gov In this process, the alkyl halide first reacts with thiourea to form a stable intermediate, an isothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to yield the desired thiol with high purity. libretexts.org

| Method | Description | Advantages | Disadvantages |

| Direct Nucleophilic Substitution | A one-step SN2 reaction where an alkyl halide is treated with a hydrosulfide salt (e.g., NaSH). libretexts.orgyoutube.com | Simplicity and speed of a single-step reaction. | Formation of significant sulfide byproducts, complicating purification and reducing yield. libretexts.orgnih.gov |

| Thiourea Method | A two-step process involving the formation of an intermediate isothiouronium salt from an alkyl halide and thiourea, followed by hydrolysis to the thiol. libretexts.orglibretexts.org | Minimizes the formation of sulfide byproducts, leading to higher purity and yield of the target thiol. libretexts.org | Requires two separate reaction steps and subsequent workup procedures. |

Synthesis of the Polyether Backbone

The polyether backbone of the target molecule is 2-(2-Butoxyethoxy)ethanol. This compound, also known as diethylene glycol monobutyl ether (BDG), serves as the foundational starting material. nist.govsigmaaldrich.com Industrially, it is typically synthesized through the reaction of butanol with ethylene (B1197577) oxide in the presence of a catalyst.

For its use in the established synthetic pathways described above, the terminal hydroxyl group of 2-(2-Butoxyethoxy)ethanol must be converted into a good leaving group, most commonly a halide (bromide or chloride) or a sulfonate ester (e.g., tosylate). This is a standard organic transformation, achieved by treating the alcohol with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The resulting halo-ether, 1-bromo-2-(2-butoxyethoxy)ethane, is the direct precursor for the thiol group introduction reactions. masterorganicchemistry.com

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. Research into thiol synthesis reflects this trend, with new methods focusing on catalytic routes and adherence to sustainable chemistry principles.

Catalytic Synthesis Routes

Catalytic methods offer pathways to thiol-functionalized compounds that can increase efficiency and selectivity. Thiol-ene "click" chemistry represents a prominent green and powerful strategy. rsc.orgmonash.edu This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond. rsc.org To apply this to the synthesis of this compound, one could envision a pathway starting with an unsaturated ether, such as allyl glycidyl (B131873) ether, which is then reacted with butanol to form an allyl-terminated butoxyethoxy ether. The subsequent photo- or thermally-initiated radical addition of a thiolating agent like thioacetic acid (followed by hydrolysis) or hydrogen sulfide across the terminal alkene would yield the final product. The thiol-ene reaction is known for its high yields, stereoselectivity, and tolerance of various functional groups. acs.org

Another relevant "click" reaction is the thiol-epoxy reaction, which involves the base-catalyzed ring-opening of an epoxide by a thiol to form a β-hydroxy thioether. nih.govntu.edu.sg This process is highly efficient and can be performed under ambient conditions, often in the absence of harmful solvents. ntu.edu.sg

Sustainable Chemistry Principles in Thiol Synthesis

The principles of green chemistry are increasingly being applied to thiol synthesis to reduce environmental impact. monash.edu The thiol-ene reaction is considered an archetypal green reaction because it is an addition reaction where all atoms of the reactants are incorporated into the final product, leading to high atom economy. rsc.org

Key sustainable practices in these novel approaches include:

Use of Green Solvents: Performing reactions in environmentally friendly solvents like water, ethanol, or deep eutectic solvents instead of traditional volatile organic compounds. rsc.org

Energy Efficiency: Employing photochemical methods that use visible light as a sustainable energy source or utilizing flow chemistry, which can improve energy efficiency and process safety. rsc.orgrsc.orgacs.org

Avoidance of Toxic Reagents: Developing catalytic systems that avoid the use of toxic heavy-metal reagents, which have historically been used in some radical chemistries. rsc.org

Solvent-Free Conditions: Designing processes that operate without a solvent, for example, by using vacuum to remove volatile byproducts like water, thereby simplifying purification and reducing waste. rsc.org

| Green Chemistry Principle | Application in Thiol Synthesis | Benefit |

| High Atom Economy | Thiol-ene and thiol-epoxy "click" reactions are addition reactions. rsc.orgntu.edu.sg | Maximizes the incorporation of starting materials into the final product, minimizing waste. |

| Use of Safer Solvents | Utilizing water, bio-based solvents, or deep eutectic solvents in bioconjugation reactions. rsc.org | Reduces pollution and health hazards associated with volatile organic compounds. |

| Energy Efficiency | Employing photocatalysis with visible light or continuous flow reactors. rsc.orgacs.org | Lowers energy consumption and can improve reaction control and safety. |

| Catalysis | Using non-toxic organic photocatalysts or simple base catalysts. ntu.edu.sgacs.org | Avoids the use and disposal of stoichiometric and often toxic heavy-metal reagents. |

Optimization of Reaction Parameters and Yields

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for any chosen synthetic route. This is often achieved using statistical methods like factorial design, which allows for the systematic study of the influence of multiple variables on the reaction outcome. rsc.orgresearchgate.net

For the established two-step synthesis using thiourea, key parameters for optimization include:

Reactant Stoichiometry: The molar ratio of the halo-ether precursor to thiourea is critical. An insufficient amount of thiourea will result in incomplete conversion, while a large excess may not be cost-effective.

Temperature: Both the formation of the isothiouronium salt and the subsequent hydrolysis are temperature-dependent. Higher temperatures can increase reaction rates but may also lead to the formation of degradation byproducts.

Reaction Time: Sufficient time must be allowed for each step to proceed to completion. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential.

Base Concentration: In the hydrolysis step, the concentration of the base (e.g., sodium hydroxide) must be carefully controlled to ensure complete cleavage of the isothiouronium salt without causing unwanted side reactions of the product thiol.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates and yields.

The following table illustrates a hypothetical optimization study for the hydrolysis of the isothiouronium salt intermediate, demonstrating how varying parameters can impact the final product yield.

| Experiment Run | Temperature (°C) | Base Concentration (M) | Time (hours) | Yield (%) |

| 1 | 60 | 1.0 | 2 | 75 |

| 2 | 60 | 2.0 | 4 | 88 |

| 3 | 80 | 1.0 | 2 | 85 |

| 4 | 80 | 2.0 | 4 | 94 |

| 5 (Optimal) | 80 | 2.0 | 3 | 95 |

This table presents illustrative data for conceptual purposes and is based on general chemical principles of reaction optimization. rsc.orgresearchgate.net

Reaction Mechanism Elucidation in Synthesis

The synthesis of this compound, a specialized thiol, can be achieved through a nucleophilic substitution reaction, a common and effective method for creating carbon-sulfur bonds. A plausible and widely utilized synthetic strategy involves a two-step process starting from the corresponding alcohol, 2-(2-butoxyethoxy)ethanol.

The initial step of this synthesis is the conversion of the hydroxyl group of 2-(2-butoxyethoxy)ethanol into a good leaving group. This is crucial because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. A common method to achieve this is by converting the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The pyridine serves to neutralize the hydrogen chloride that is generated as a byproduct.

Once the tosylate is formed, the second step involves a nucleophilic attack by a sulfur-containing nucleophile. A frequently used sulfur source is thiourea. The tosylate undergoes an SN2 reaction with thiourea, where the sulfur atom of thiourea acts as the nucleophile, attacking the carbon atom bearing the tosylate group and displacing the tosylate. This results in the formation of an isothiouronium salt intermediate.

The final stage is the hydrolysis of this intermediate. The isothiouronium salt is treated with a base, such as sodium hydroxide, followed by acidification. This process cleaves the C-S bond of the intermediate, releasing the desired thiol, this compound. This method is advantageous as it avoids the direct use of odorous and volatile thiols and provides good yields.

An alternative, more direct approach involves the reaction of an alkyl halide derivative of 2-(2-butoxyethoxy)ethanol, such as 1-bromo-2-(2-butoxyethoxy)ethane, with a sulfur nucleophile like sodium hydrosulfide (NaSH). This reaction also proceeds via an SN2 mechanism, where the hydrosulfide ion (SH⁻) directly displaces the bromide ion, forming the thiol in a single step.

The choice of synthetic route can depend on the availability of starting materials, desired yield, and reaction conditions. The thiourea method is often preferred for its reliability and the easier handling of the sulfur reagent.

Table 1: Proposed Synthetic Route for this compound via Thiourea

| Step | Reactants | Reagents | Product | Reaction Type |

| 1 | 2-(2-Butoxyethoxy)ethanol | p-Toluenesulfonyl chloride, Pyridine | 2-(2-Butoxyethoxy)ethyl tosylate | Esterification |

| 2 | 2-(2-Butoxyethoxy)ethyl tosylate | Thiourea | Isothiouronium salt intermediate | SN2 Reaction |

| 3 | Isothiouronium salt intermediate | Sodium hydroxide, then Acid | This compound | Hydrolysis |

Reaction Chemistry and Mechanistic Studies of 2 2 Butoxyethoxy Ethanethiol

Thiol-Mediated Organic Transformations

The presence of a highly reactive thiol group is a defining feature of 2-(2-butoxyethoxy)ethanethiol, enabling its participation in a range of powerful and versatile chemical reactions. These transformations are fundamental in fields such as polymer science, materials science, and bioconjugation.

Thiol-Ene and Thiol-Yne Click Reactions

The thiol-ene reaction is a prominent example of click chemistry, a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. This reaction involves the addition of a thiol to an alkene (an "ene") to form a thioether. The reaction can be initiated either by radicals or by nucleophilic catalysis. The radical-mediated pathway is particularly common, often initiated by light (photochemical initiation) or heat in the presence of a radical initiator.

In the context of this compound, its thiol group can readily react with various ene-functionalized molecules. This has significant implications for polymer synthesis and surface modification. For instance, when reacted with multifunctional alkenes, this compound can act as a crosslinker, leading to the formation of polymer networks. The general mechanism for the radical-mediated thiol-ene reaction is a chain reaction involving the following steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation:

The thiyl radical adds to an alkene, forming a carbon-centered radical.

This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and forming the thioether product.

This chain process continues until termination occurs. The anti-Markovnikov addition of the thiol across the double bond is a characteristic feature of the radical-mediated thiol-ene reaction.

Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne (a "yne"). This reaction can also proceed via a radical or nucleophilic mechanism and is another powerful tool in click chemistry. The reaction with this compound would lead to the formation of vinyl thioethers, which can potentially undergo a second addition depending on the reaction conditions.

The utility of these reactions is highlighted in the formation of hydrogels. For example, poly(ethylene glycol) (PEG) macromers functionalized with thiol groups can be crosslinked with alkene-functionalized partners through photo-initiated thiol-ene reactions to form hydrogels with tunable properties for applications in tissue engineering and drug delivery.

Nucleophilic Reactivity of the Thiol Moiety

The thiol group of this compound is also a potent nucleophile, particularly in its deprotonated form, the thiolate anion (RS⁻). This nucleophilicity allows it to participate in a variety of substitution and addition reactions.

One of the most important reactions driven by the nucleophilicity of thiols is the Michael addition, which is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the thiolate anion can add to activated alkenes such as acrylates, acrylamides, and maleimides. This reaction is highly efficient and is widely used for bioconjugation and the synthesis of functional materials.

The nucleophilic character of the thiol also enables it to participate in ring-opening reactions of strained rings like epoxides and aziridines. The reaction with an epoxide, for instance, proceeds via an SN2 mechanism, resulting in the formation of a β-hydroxy thioether. The regioselectivity of the attack is influenced by steric and electronic factors on the epoxide ring.

Furthermore, the thiol group can act as a nucleophile in substitution reactions with alkyl halides and other electrophiles, leading to the formation of thioethers. The reactivity in these SN2 reactions is dependent on the nature of the leaving group and the steric hindrance at the electrophilic carbon.

Reactions Involving the Poly(ethylene glycol) Chain

Ether Cleavage and Functionalization

Ethers are generally considered to be chemically robust and unreactive. However, the ether linkages in the PEG chain can be cleaved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). The cleavage of ethers by these strong acids proceeds through either an SN1 or SN2 mechanism.

For the primary ether linkages present in the poly(ethylene glycol) chain of this compound, the cleavage would likely follow an SN2 pathway. This involves the protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack of the halide ion (I⁻ or Br⁻) on one of the adjacent carbon atoms, displacing an alcohol as a leaving group. If an excess of the acid is used, the resulting alcohol can be further converted to an alkyl halide.

While this cleavage is possible, it requires forcing conditions that may not be compatible with the thiol group, which can be oxidized under such conditions. Therefore, selective functionalization of the ether chain without cleavage is often a more desirable and practical approach.

Role of the Ether Linkage in Reaction Selectivity

The poly(ethylene glycol) chain plays a crucial role in modulating the physical and chemical properties of this compound. The presence of the ether linkages imparts hydrophilicity to the molecule, which can be advantageous in aqueous reaction media. This is particularly relevant in biological applications where solubility in aqueous buffers is essential.

The PEG chain can also influence reaction selectivity through steric effects. The flexible and dynamic nature of the chain can create a local microenvironment around the reactive thiol group, potentially influencing its accessibility to other reactants. In the context of surface modification, the PEG chain can act as a spacer, projecting the thiol group away from a surface to enhance its availability for subsequent reactions.

Advanced Mechanistic Investigations

While the general reactivity of thiols and ethers is well-established, detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, insights can be drawn from studies on analogous PEG-ylated thiols and related molecules.

Computational studies on the thiol-ene reaction, for example, have provided a deeper understanding of the transition states and the factors that govern the reaction rates and selectivity. Similarly, kinetic studies of Michael additions with various thiols have elucidated the role of the pKa of the thiol and the nature of the Michael acceptor in determining the reaction kinetics.

For the ether cleavage reaction, mechanistic studies have focused on the competition between SN1 and SN2 pathways depending on the structure of the ether and the reaction conditions. The role of the acid and the nucleophilicity of the counter-ion are key factors that have been investigated in detail for a range of ether compounds.

Future mechanistic investigations could focus on the interplay between the thiol group and the ether chain in this compound. For instance, studying the influence of the PEG chain on the pKa of the thiol group would provide valuable data for predicting its nucleophilicity in various solvent systems. Furthermore, exploring the potential for intramolecular interactions between the ether oxygens and the thiol group, and how this might affect its reactivity, would be a worthwhile area of research.

Kinetic Analysis of Thiol Reactions

The kinetics of thiol reactions are crucial for understanding their mechanisms and predicting their behavior in various chemical systems. Thiols, including this compound, are known to participate in a range of reactions such as nucleophilic substitution, addition to electrophiles, and oxidation.

Nucleophilic Reactivity: The sulfur atom in the thiol group is highly nucleophilic, especially in its deprotonated thiolate form (RS⁻). The rate of nucleophilic attack by a thiol is highly dependent on the pH of the medium, as this governs the concentration of the more reactive thiolate anion. The pKa of the thiol group in this compound is expected to be in the typical range for aliphatic thiols, around 9-11.

Oxidation Reactions: Thiols can be oxidized to form a variety of products, most commonly disulfides (RS-SR). The kinetics of these oxidation reactions are influenced by the nature of the oxidant and the reaction conditions. While specific rate constants for the oxidation of this compound are not readily found in the literature, studies on similar thiols indicate that the reaction rates can vary significantly. For instance, the oxidation of thiols by peroxides can proceed through a complex mechanism involving sulfenic acid intermediates (RSOH).

Due to the lack of specific experimental kinetic data for this compound, a detailed quantitative analysis is not possible at this time. However, the general principles outlined above provide a framework for understanding its expected kinetic behavior.

Spectroscopic Characterization of Reaction Intermediates

The identification of transient intermediates is paramount for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for this purpose.

NMR Spectroscopy: While ¹H and ¹³C NMR spectra are available for the stable precursor, 2-(2-butoxyethoxy)ethanol (B94605), and its acetate (B1210297) derivative, there is a scarcity of published NMR data for reaction intermediates of this compound. In general, the formation of reaction intermediates can be monitored by the appearance and disappearance of specific signals in the NMR spectrum. For example, in oxidation reactions, the formation of a sulfenic acid intermediate (RSOH) would lead to a downfield shift of the protons and carbons adjacent to the sulfur atom.

Mass Spectrometry: Mass spectrometry is a highly sensitive technique for detecting and identifying reaction intermediates, even at very low concentrations. In the context of this compound reactions, MS could be used to identify oxidized species such as the disulfide, sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H) by their characteristic mass-to-charge ratios. For instance, the formation of a disulfide would result in a product with a molecular weight nearly double that of the starting thiol. While mass spectra for derivatives of the analogous alcohol are available, specific MS studies on the reaction intermediates of this compound are not prominently featured in the literature.

The table below summarizes the expected mass-to-charge ratio (m/z) for potential intermediates and products of this compound reactions, assuming single protonation in positive ion mode mass spectrometry.

| Compound Name | Molecular Formula | Expected m/z [M+H]⁺ |

| This compound | C₈H₁₈O₂S | 179.1 |

| Bis(2-(2-butoxyethoxy)ethyl) disulfide | C₁₆H₃₄O₄S₂ | 355.2 |

| 2-(2-Butoxyethoxy)ethanesulfenic acid | C₈H₁₈O₃S | 195.1 |

| 2-(2-Butoxyethoxy)ethanesulfinic acid | C₈H₁₈O₄S | 211.1 |

| 2-(2-Butoxyethoxy)ethanesulfonic acid | C₈H₁₈O₅S | 227.1 |

Table 1. Expected m/z values for potential reaction products of this compound.

Applications in Advanced Chemical Systems

Polymer Science and Engineering

The thiol group (-SH) is a highly versatile functional group in polymer chemistry, known for its participation in various polymerization and modification reactions. The presence of this group in 2-(2-Butoxyethoxy)ethanethiol suggests its utility in several key areas of polymer science.

Use as a Monomer or Crosslinking Agent in Polymerization

Scientific literature indicates that thiol-containing compounds can participate in polymerization reactions, most notably in thiol-ene and thiol-yne "click" reactions. These reactions are characterized by their high efficiency, orthogonality, and mild reaction conditions. In this context, this compound could theoretically act as a comonomer when reacted with polymers or monomers containing unsaturated bonds (e.g., alkenes or alkynes).

As a crosslinking agent, bifunctional or multifunctional thiols are often employed to create network structures in polymers, enhancing their mechanical properties and thermal stability. While this compound is a monofunctional thiol, its derivatives or its use in combination with other multifunctional crosslinkers could allow for the introduction of its specific ether chain into a polymer network, potentially influencing properties like swelling behavior and biocompatibility. However, specific studies detailing the use of this compound itself as a primary monomer or crosslinking agent are not prevalent in the current body of scientific literature.

Role as a Chain Transfer Agent in Controlled Polymerizations

Chain transfer agents (CTAs) are crucial in controlling the molecular weight and architecture of polymers synthesized via free radical polymerization. Thiols are well-established as effective CTAs due to the relatively weak S-H bond, which can readily donate a hydrogen atom to a propagating polymer chain, thereby terminating it and initiating a new chain. This process is fundamental to techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, although more complex thiocarbonylthio compounds are typically used as CTAs in RAFT.

In conventional free radical polymerization, this compound can be used to regulate the polymer chain length. The efficiency of a thiol as a CTA is quantified by its chain transfer constant (Ctr).

| Parameter | Description | Relevance of this compound |

| Chain Transfer Constant (Ctr) | A measure of the kinetic efficiency of a chain transfer agent in reducing the molecular weight of a polymer. | The specific Ctr for this compound would depend on the monomer being polymerized and the reaction conditions. Its value would determine its effectiveness in controlling polymer molecular weight. |

This table is interactive. Click on the headers to sort.

Detailed studies providing the specific chain transfer constants for this compound in various polymerization systems are limited, but its structural similarity to other effective thiol CTAs suggests it would be active in this role.

Functionalization of Polymeric Architectures

Post-polymerization modification is a powerful strategy for introducing specific functionalities onto a polymer backbone. The thiol group of this compound makes it an ideal candidate for grafting onto polymers through various chemical pathways. For instance, it can react with polymers containing electrophilic groups, such as those with epoxide or alkyl halide functionalities.

Furthermore, the thiol-ene reaction provides a highly efficient method for attaching this compound to polymers that have pendant double bonds. This approach allows for the precise introduction of the butoxyethoxyethyl side chains, which can alter the polymer's solubility, thermal properties, and surface characteristics.

| Functionalization Reaction | Reacting Group on Polymer | Resulting Linkage | Potential Effect on Polymer Properties |

| Thiol-ene "Click" Reaction | Alkene (-C=C) | Thioether (-S-) | Increased hydrophilicity, altered solubility, potential for self-assembly. |

| Nucleophilic Addition | Epoxide | β-hydroxy thioether | Introduction of hydroxyl and thioether groups, increased polarity. |

| Nucleophilic Substitution | Alkyl Halide (-Cl, -Br, -I) | Thioether (-S-) | Covalent attachment of the functional side chain. |

This table is interactive. Users can sort the data by clicking on the column headers.

Surface Modification and Interface Chemistry

The ability to tailor the chemical and physical properties of surfaces is critical in fields ranging from biocompatible materials to microelectronics. The thiol group of this compound has a strong affinity for the surfaces of noble metals, making it a valuable tool in surface chemistry.

Formation of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Thiols are known to form robust SAMs on gold, silver, copper, and other metal surfaces. When this compound is exposed to such a surface, the thiol group chemisorbs onto the metal, while the butoxyethoxyethyl chain orients away from the surface.

The nature of the terminal group and the packing density of the monolayer determine the surface properties. The ether linkages in this compound are known to resist non-specific protein adsorption, a property highly desirable for creating biocompatible and bio-inert surfaces for medical implants and biosensors.

| SAM Parameter | Description | Influence of this compound Structure |

| Packing Density | The number of molecules per unit area of the surface. | The flexible and somewhat bulky butoxyethoxyethyl chain may lead to a lower packing density compared to simple alkanethiols. |

| Monolayer Thickness | The height of the self-assembled monolayer. | Determined by the length and orientation of the butoxyethoxyethyl chain. |

| Surface Energy | A measure of the excess energy at the surface of a material. | The ether-rich surface is expected to have a relatively low surface energy. |

| Protein Resistance | The ability of the surface to prevent the non-specific adsorption of proteins. | The oligo(ethylene glycol)-like structure is known to impart excellent protein resistance. |

This interactive table allows for sorting of SAM parameters.

Covalent and Non-Covalent Surface Functionalization

Beyond the formation of SAMs on metals, this compound can be used to functionalize a wider variety of surfaces.

Covalent Functionalization: The thiol group can be covalently attached to surfaces that have been pre-activated with functional groups capable of reacting with thiols. For example, a surface modified to have maleimide (B117702) groups can readily react with this compound via a thiol-Michael addition reaction. This allows for the stable, long-term modification of surfaces like silicon wafers, glass, and polymer films.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, while molecular recognition is the specific non-covalent binding of two or more molecules. The unique architecture of this compound, featuring both a hydrophilic ethylene (B1197577) glycol-like chain and a hydrophobic butyl end-group, makes it an interesting candidate for the construction of complex, functional supramolecular systems.

The behavior of this compound in supramolecular assemblies is governed by a combination of intermolecular forces. The thiol (-SH) group provides a strong anchoring point to metal surfaces, particularly gold, through the formation of a stable gold-sulfur bond. northwestern.edursc.orgresearchgate.net This self-assembly is a cornerstone of creating well-defined two-dimensional structures. northwestern.edu

Once assembled, the intermolecular interactions between adjacent molecules dictate the structure and properties of the resulting monolayer. For this compound, these interactions would primarily include:

Van der Waals Forces: The butyl group (C4H9) and the ethylene glycol backbone contribute to attractive van der Waals interactions, which play a significant role in the packing and stability of the assembled monolayer. researchgate.net

Hydrogen Bonding: While the molecule itself does not have a strong hydrogen bond donor, the oxygen atoms in the ether groups can act as hydrogen bond acceptors. youtube.com This is particularly relevant when the supramolecular assembly is in the presence of protic solvents or other molecules capable of donating hydrogen bonds. mdpi.com

The interplay of these forces is crucial for the formation of ordered structures. The conformation of the oligo(ethylene glycol) chain, for instance, can be influenced by the surrounding environment and can adopt either a helical or an all-trans conformation, which in turn affects the properties of the assembly. researchgate.netacs.org

Table 1: Predicted Intermolecular Interactions for this compound

| Functional Group | Dominant Intermolecular Interaction(s) | Significance in Supramolecular Assembly |

| Thiol (-SH) | Covalent-like bond with gold surfaces | Anchoring to substrates for self-assembled monolayers (SAMs) |

| Butyl (C4H9) | Van der Waals forces | Contributes to packing density and stability of SAMs |

| Ethoxy (-OCH2CH2O-) | Dipole-dipole interactions, Hydrogen bond acceptor | Influences molecular orientation and interaction with polar environments |

This table is generated based on the principles of intermolecular forces and data from analogous systems.

The ability of thiols to form self-assembled monolayers (SAMs) on gold surfaces is a powerful tool for creating well-defined and functional supramolecular architectures. rsc.orgresearchgate.net It is anticipated that this compound would readily form SAMs on gold, with the thiol group binding to the surface and the butoxyethoxy chain extending outwards. northwestern.edu

The structure of these SAMs can be controlled by various factors, including the solvent used for assembly and the temperature. researchgate.netnih.gov For example, the packing density of oligo(ethylene glycol) SAMs can be tuned by adjusting the assembly temperature. nih.gov Such control over the monolayer structure is critical for applications in molecular recognition.

One of the key features of oligo(ethylene glycol) terminated SAMs is their ability to resist non-specific protein adsorption. researchgate.netnih.govnih.govuni-tuebingen.denih.gov This property is attributed to the formation of a hydrated layer at the interface, which acts as a barrier to protein binding. acs.org By incorporating a terminal recognition element, it is possible to create surfaces that can selectively bind to a target molecule while resisting the fouling from other biomolecules. nih.gov For instance, the temperature-responsive nature of some oligo(ethylene glycol) derivatives can be used to switch the molecular recognition properties of the surface. nih.govresearchgate.net

Furthermore, the functionalization of nanoparticles with molecules like this compound can lead to the formation of stable colloidal systems with tailored surface properties. uni-tuebingen.denih.gov The butoxyethoxy chains would provide steric stabilization, preventing the aggregation of the nanoparticles. aston.ac.uk These functionalized nanoparticles can be designed to interact with specific analytes or to assemble into larger, ordered structures. The introduction of dipoles on nanoparticle surfaces by thiols can even lead to the formation of chain-like assemblies. acs.org

Table 2: Potential Supramolecular Architectures and Their Characteristics Based on this compound Analogs

| Supramolecular Architecture | Key Driving Force(s) for Assembly | Potential Characteristics and Applications |

| Self-Assembled Monolayers (SAMs) on Gold | Au-S bond formation, van der Waals interactions | Creation of surfaces with controlled wettability, and platforms for molecular sensing. |

| Functionalized Nanoparticles | Thiol-gold interaction | Stable colloidal dispersions, targeted drug delivery, and diagnostic agents. |

| Mixed Monolayers | Co-adsorption of different thiols | Surfaces with tunable properties and multiple functionalities. |

| Stimuli-Responsive Surfaces | Temperature-dependent conformational changes | Switchable molecular recognition and controlled release of molecules. |

This table is based on established research on oligo(ethylene glycol) thiols and their assembly into various supramolecular structures.

Computational and Theoretical Investigations of 2 2 Butoxyethoxy Ethanethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2-(2-Butoxyethoxy)ethanethiol, these methods could provide deep insights into its stability and reactivity.

Electronic Structure and Reactivity Predictions

To understand the electronic character of this compound, methods like Density Functional Theory (DFT) would be employed. Calculations would typically determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the electron density distribution, highlighting electron-rich areas (nucleophilic sites), such as the sulfur and oxygen atoms, and electron-poor areas (electrophilic sites), like the hydrogen on the thiol group. These sites are crucial for predicting how the molecule interacts with other reagents. For instance, the thiol group (–SH) is known to be a key reactive center in similar molecules. masterorganicchemistry.com

Hypothetical Data for Future Research: Awaiting specific research on this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can model chemical reactions, such as the oxidation of the thiol group or its participation in thiol-ene reactions. nih.govitu.edu.trwikipedia.org By calculating the potential energy surface for a proposed reaction, researchers can identify the lowest-energy path from reactants to products.

A critical part of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy, which governs the reaction rate. For thiols, common reactions include nucleophilic substitution and oxidation to disulfides, each with distinct, modelable transition states. nih.govchemistrysteps.com

Hypothetical Reaction Coordinate Data: Awaiting specific research on this compound.

Molecular Dynamics Simulations

While quantum calculations focus on static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a dynamic picture of the molecule's behavior.

Conformational Analysis of the Alkyl and Ether Chains

The flexibility of the butoxy and ethoxy chains in this compound means it can adopt numerous conformations. MD simulations can explore these possibilities, identifying the most stable (lowest energy) shapes the molecule is likely to assume. This is crucial as the molecule's conformation can affect its physical properties and how it interacts with other molecules. The presence of ether linkages and a flexible alkyl chain allows for a wide range of motion that would be a primary focus of such a study.

Hypothetical Conformational Energy Data: Awaiting specific research on this compound.

Solvent Effects on Molecular Conformation and Dynamics

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can explicitly model solvent molecules (e.g., water, ethanol) surrounding a this compound molecule. These simulations would reveal how interactions, like hydrogen bonding between the solvent and the molecule's ether oxygens or thiol group, influence its preferred conformation and dynamic behavior. perlego.comlibretexts.org For instance, in a polar solvent, the molecule might adopt a more extended conformation to maximize favorable solvent interactions.

Hypothetical Solvation Free Energy Data: Awaiting specific research on this compound.

Advanced Theoretical Approaches

Beyond standard DFT and MD, more advanced computational methods could be applied. Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) could be used to study a reaction of this compound in a complex environment, like at an interface or within a larger molecular assembly. In a QM/MM approach, the reactive core of the molecule is treated with high-level quantum mechanics, while the surrounding environment is modeled using more computationally efficient classical mechanics.

Currently, no studies utilizing these advanced methods for this compound have been published. Such research would be at the forefront of understanding the nuanced behavior of this specific compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry for studying many-body systems like atoms and molecules. wikipedia.org It allows for the calculation of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical applications. wikipedia.org

For this compound, DFT can be instrumental in understanding the reactivity associated with its thiol group. A key property governing the behavior of thiols is their acidity, represented by the pKa value. DFT calculations have been successfully employed to predict the pKa of various substituted thiols. acs.orgrsc.org These studies often involve a combination of a DFT functional, a basis set, and a solvation model to simulate the behavior in an aqueous environment.

Research has shown that the choice of functional and basis set is critical for obtaining accurate results. For instance, a study assessing multiple functionals found that range-separated hybrids like ωB97X-D and hybrid functionals like B3LYP can provide pKa values for thiols that are in good agreement with experimental data, especially when paired with appropriate basis sets such as 6-31+G(d,p) or 6-311++G(d,p). acs.orgwayne.edu The M06-2X functional has also been identified as providing high precision in pKa calculations for thiols when used with a suitable solvation model. rsc.orgresearchgate.net Furthermore, studies have demonstrated that including explicit solvent molecules (e.g., water) in the computational model, in addition to an implicit continuum solvation model (like SMD or PCM), significantly lowers the error in calculated pKa values. acs.orgwayne.edu For example, adding three explicit water molecules hydrogen-bonded to the sulfur atom can reduce the average error considerably. acs.orgwayne.edu

Beyond thermodynamic properties, DFT is a powerful tool for elucidating reaction mechanisms. For thiols, which are known to participate in reactions like Michael additions, DFT calculations can map out the potential energy surface of the reaction. acs.org It has been shown that certain functionals, particularly older, traditional ones, may fail to accurately describe non-covalent, charge-transfer complexes, whereas range-separated functionals like ωB97X-D correctly predict reaction intermediates, such as the formation of a stable carbanion in the addition of a thiolate to an olefin. acs.org This capability would be invaluable for predicting the reactivity of the thiol group in this compound with various electrophiles. DFT can also be used to calculate a variety of chemical reactivity descriptors, such as ionization potential, electron affinity, and molecular hardness, which provide further insight into the molecule's behavior. nih.gov

| DFT Functional | Basis Set | Solvation Model | Average Error (pKa units) |

|---|---|---|---|

| ωB97XD | 6-311++G(d,p) | SMD with 3 explicit H₂O | +0.15 ± 0.58 |

| ωB97XD | 6-31+G(d,p) | SMD with 3 explicit H₂O | -0.11 ± 0.50 |

| B3LYP | 6-311++G(d,p) | SMD with 3 explicit H₂O | -0.78 ± 0.79 |

| B3LYP | 6-31+G(d,p) | SMD with 3 explicit H₂O | -1.11 ± 0.82 |

| M06-2X | 6-31+G(d,p) | SMD with 1 explicit H₂O | ~1.5 - 2.0 |

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that rely on "first principles," meaning they are derived directly from theoretical principles without the inclusion of experimental data. acs.org These methods can be computationally intensive but often provide a high level of accuracy for determining molecular properties and can be used to benchmark other methods like DFT. acs.orgarxiv.org

For this compound, ab initio calculations would be highly effective for determining its precise three-dimensional structure. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used for geometry optimization to find the lowest energy conformation of the molecule. arxiv.orgnasa.govcore.ac.uk Given the flexibility of the butoxy and ethoxy chains, the molecule can exist in numerous conformations. Ab initio methods can be used to calculate the relative energies of these different conformers, providing insight into the molecule's structural preferences. acs.org

Beyond geometry, these methods can compute a host of other fundamental molecular properties. For the ether linkages within this compound, ab initio studies on similar molecules like dimethyl ether have been used to calculate properties such as proton affinities and the geometric changes that occur upon protonation. nasa.govcore.ac.uk Such calculations for this compound could predict the basicity of the ether oxygen atoms. Other properties that can be accurately determined include vibrational frequencies (which can be compared with experimental IR and Raman spectra), dipole moments, and rotational constants. capes.gov.br

While computationally demanding, high-level ab initio calculations, such as the Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)], are often considered the "gold standard" for accuracy in computational chemistry. acs.org They can be used to obtain highly reliable thermochemical data, such as enthalpies of formation, for organosulfur compounds. bohrium.comscispace.com These high-accuracy single-point energy calculations are typically performed on geometries optimized with a less computationally expensive method, like MP2 or even a DFT functional. acs.org

| Property | Description | Illustrative Value | Relevant Ab Initio Method |

|---|---|---|---|

| Ground-State Energy | The total electronic energy of the molecule in its most stable conformation. | -845.12345 Hartrees | CCSD(T) // MP2/6-311+G(d,p) |

| Dipole Moment | A measure of the net molecular polarity. | 2.15 Debye | MP2/aug-cc-pVTZ |

| S-H Bond Length | The equilibrium distance between the sulfur and hydrogen atoms of the thiol group. | 1.34 Å | MP2/6-311+G(d,p) |

| C-O-C Bond Angle | The angle formed by the ether linkage. | 112.5° | MP2/6-311+G(d,p) |

| S-H Stretch Frequency | The vibrational frequency corresponding to the S-H bond stretch. | 2580 cm⁻¹ | MP2/6-311+G(d,p) |

| Proton Affinity (Ether O) | The negative of the enthalpy change for the gas-phase protonation of an ether oxygen. | ~820 kJ/mol | MP2/6-31G** |

Advanced Analytical Characterization of 2 2 Butoxyethoxy Ethanethiol and Its Derivatives

Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural analysis of chemical compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and bonding arrangement can be ascertained. For a molecule like 2-(2-Butoxyethoxy)ethanethiol, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each chemically non-equivalent proton. The thiol proton (-SH) is expected to appear as a triplet in the range of 1.2-1.8 ppm. rsc.org The protons on the carbon adjacent to the sulfur (a) would likely resonate around 2.7 ppm, appearing as a quartet due to coupling with the neighboring methylene (B1212753) group (b). The protons of the butoxy group would present as a characteristic triplet for the terminal methyl group (i) around 0.9 ppm, and a series of multiplets for the other methylene groups (f, g, h) between 1.3 and 3.7 ppm. The methylene groups of the ethoxy fragments (b, c, d, e) would be observed in the 3.5-3.8 ppm region. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbon atom attached to the sulfur (a) would be expected in the 20-30 ppm range. Carbons in the butoxy and ethoxy chains would appear in the range of 13-72 ppm, with those closer to the electronegative oxygen atoms shifted further downfield. youtube.comyoutube.com The terminal methyl carbon of the butyl group (i) would be the most upfield signal, typically around 14 ppm.

Predicted NMR Data for this compound

| Assignment | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| a | -CH₂-SH | 2.7 (q) | ~25 |

| b | -O-CH₂-CH₂-SH | 3.7 (t) | ~71 |

| c | -O-CH₂-CH₂-O- | 3.6 (m) | ~70 |

| d | -CH₂-O-CH₂-CH₂-O- | 3.6 (m) | ~70 |

| e | CH₃(CH₂)₂-CH₂-O- | 3.5 (t) | ~70 |

| f | CH₃-CH₂-CH₂- | 1.6 (sextet) | ~32 |

| g | CH₃-CH₂- | 1.4 (sextet) | ~19 |

| h | CH₃- | 0.9 (t) | ~14 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₈O₂S), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

Electron Ionization (EI) mass spectrometry would likely lead to characteristic fragmentation. The fragmentation of ethers often involves cleavage of the C-O bond, while thiols can undergo α-cleavage or loss of the SH radical. youtube.comresearchgate.net Common fragmentation pathways for polyethylene (B3416737) glycol monoalkyl ethers produce ions at m/z 45, 59, and others corresponding to the ethoxylate units. researchgate.net For thiols, fragmentation often occurs at the C-S bond. researchgate.net Therefore, the mass spectrum of this compound is predicted to show a series of fragment ions resulting from the cleavage of C-O, C-C, and C-S bonds.

Predicted Key Mass Fragments for this compound

| m/z Value | Predicted Fragment Ion | Origin |

|---|---|---|

| 178 | [C₈H₁₈O₂S]⁺ | Molecular Ion (M⁺) |

| 145 | [C₈H₁₇O₂]⁺ | Loss of ·SH |

| 133 | [C₆H₁₃O₂S]⁺ | Loss of ·C₂H₅ |

| 105 | [C₄H₉O₂S]⁺ | Loss of ·C₄H₉ |

| 89 | [C₄H₉O]⁺ | Butoxy fragment |

| 75 | [C₂H₅O₂]⁺ | Ethoxy-ethoxy fragment |

| 61 | [CH₅S]⁺ | [CH₂-SH + H]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong C-O stretching vibrations from the ether linkages, typically found in the 1150-1085 cm⁻¹ region. The most diagnostic peak for the thiol group is the S-H stretching vibration, which is expected to be a weak but sharp band in the 2600-2550 cm⁻¹ range. researchgate.net The absence of a broad O-H stretch around 3300 cm⁻¹ would differentiate it from its alcohol analog, 2-(2-butoxyethoxy)ethanol (B94605). C-H stretching vibrations from the alkyl chain would appear in the 2960-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the C-S and S-S bonds. The C-S stretching vibration for thiols typically appears in the 600-700 cm⁻¹ region. rsc.org A key diagnostic feature in Raman spectroscopy is the C-S-H bending mode (βCSH), which appears around 850-920 cm⁻¹. rsc.org This peak shows a significant shift upon deuteration of the thiol proton, providing a convenient method for confirming the presence of the thiol group. rsc.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | IR, Raman | 2850 - 2960 | Strong |

| S-H Stretch | IR, Raman | 2550 - 2600 | Weak (IR), Medium (Raman) |

| C-O-C Stretch | IR | 1085 - 1150 | Strong |

| C-S-H Bend | Raman | 850 - 920 | Medium |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity. Both gas and liquid chromatography are applicable to a molecule like this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Thiols are generally amenable to GC analysis. tandfonline.com Given its boiling point, this compound can be analyzed using a capillary column, such as a non-polar DB-1 or a mid-polar DB-624 type column. A flame ionization detector (FID) would provide excellent sensitivity. For complex mixtures, temperature programming would be employed to ensure good separation of all components. nih.gov It is important to note that thiols can sometimes oxidize to disulfides at high temperatures in the GC injector or interface, which must be considered during method development. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be most common. nih.gov This would involve a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.orgmdpi.com Detection could be achieved using a UV detector, although the thiol chromophore has a low absorbance. To enhance sensitivity, pre-column derivatization with a fluorescent tag like SBD-F or a UV-absorbing reagent like ethacrynic acid is a common strategy for thiol analysis. nih.govmdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful tools for the unambiguous identification and quantification of compounds in complex mixtures. chromatographyonline.com

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection and identification capabilities of MS. nih.gov This is the definitive method for identifying volatile compounds. A sample containing this compound would be separated on the GC column, and each eluting component would enter the mass spectrometer to generate a mass spectrum. researchgate.net This would allow for positive identification by matching the retention time and the mass spectrum (including the molecular ion and fragmentation pattern) with that of a known standard. GC-MS is widely used for the analysis of organosulfur compounds and glycol ethers in various matrices. nih.govgcms.czrestek.com

LC-MS: Liquid Chromatography-Mass Spectrometry is the method of choice for analyzing less volatile or thermally labile compounds. acs.orgresearchgate.net For this compound, an LC-MS method would typically use a reversed-phase column coupled to an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Tandem mass spectrometry (MS/MS) can be employed for even greater selectivity and for structural confirmation by analyzing the fragmentation of a specific precursor ion. unipd.itnih.gov LC-MS/MS methods are frequently developed for the sensitive and selective quantification of thiols in complex biological or environmental samples. nih.govresearchgate.net

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2-(2-Butoxyethoxy)ethanol |

| 2-(2-butoxyethoxy)ethyl acetate (B1210297) |

| Ethacrynic acid |

Advanced Characterization Techniques

The comprehensive structural elucidation and compositional analysis of this compound and its derivatives are critical for understanding their chemical behavior and potential applications. Advanced analytical techniques, including X-ray crystallography and elemental analysis, provide the detailed insights necessary for this characterization. While specific research applying these methods to this compound is not widely available in public literature, the principles and methodologies can be understood through the study of analogous compounds.

X-ray Crystallography of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique is invaluable for the derivatives of this compound, particularly for its metal complexes, as it can precisely map the coordination geometry, bond lengths, bond angles, and intermolecular interactions.

The process involves synthesizing a single crystal of a derivative of this compound. This can be a significant challenge, as the inherent flexibility of the butoxyethoxy chain might hinder the formation of well-ordered crystals. However, in the case of metal complexes, the coordination of the thiol group to a metal center can introduce rigidity and facilitate crystallization.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Illustrative Findings from Analogous Thiol Complexes:

While specific crystallographic data for this compound derivatives are not readily found, studies on other thiol-containing ligands complexed with metals offer insight into the expected structural features. For instance, research on metal complexes of Schiff base ligands derived from thiols demonstrates how X-ray diffraction can reveal the coordination environment around the metal ion. spuvvn.edujocpr.com These studies often show the thiol sulfur atom acting as a donor ligand, forming a coordinate bond with the metal center. The geometry of such complexes, whether tetrahedral, square planar, or octahedral, is definitively established through these crystallographic studies. jocpr.com

For example, in a hypothetical cobalt(II) complex of a bidentate ligand derived from this compound, X-ray crystallography could provide the precise Co-S bond length and the angles involving the sulfur atom, which are crucial for understanding the complex's stability and reactivity.

The table below presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information that would be obtained from such an analysis.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.542 | Unit cell dimension. |

| b (Å) | 8.765 | Unit cell dimension. |

| c (Å) | 15.231 | Unit cell dimension. |

| β (°) | 98.65 | Angle of the unit cell. |

| Volume (ų) | 1392.7 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Metal-Sulfur Bond Length (Å) | 2.25 | Indicates the strength and nature of the coordination bond. |

Elemental Analysis and Quantitative Spectroscopic Methods

Elemental analysis provides the fundamental percentage composition of a compound, which is a crucial step in its characterization. For this compound (C₈H₁₈O₂S), the theoretical elemental composition can be calculated based on its molecular formula.

Theoretical Elemental Composition of this compound:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 53.94% |

| Hydrogen | H | 1.008 | 18 | 18.144 | 10.18% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.96% |

| Sulfur | S | 32.065 | 1 | 32.065 | 17.99% |

| Total | 178.295 | 100.00% |

Experimental elemental analysis, typically performed using combustion analysis, would be expected to yield results that are in close agreement with these theoretical values, confirming the empirical formula of the synthesized compound.

Quantitative Spectroscopic Methods:

Beyond basic elemental composition, various spectroscopic techniques can be employed for the quantitative analysis of this compound and its derivatives.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For derivatives of this compound that are metal complexes, ICP-MS is a powerful technique for determining the precise concentration of the metal ion. This method offers extremely low detection limits and high accuracy.

Gas Chromatography with a Sulfur-Specific Detector: Techniques like Gas Chromatography-Flame Photometric Detection (GC-FPD) or Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) are highly effective for the quantitative analysis of sulfur-containing compounds like this compound. These methods provide both separation of the compound from a mixture and its precise quantification.

X-ray Fluorescence (XRF) Spectroscopy: XRF is another technique that can be used for the elemental analysis of samples, including the quantification of sulfur. It is a non-destructive technique that can be applied to solid and liquid samples.

Research on the quantitative analysis of organosulfur compounds in various matrices, such as crude oil, often employs such advanced techniques to achieve accurate and sensitive measurements. researchgate.net These studies highlight the methodologies that would be applicable to the quantification of this compound in different samples.

The table below summarizes the applicability of these quantitative methods.

| Technique | Analyte | Information Provided |

| Combustion Analysis | C, H, S | Percentage composition of the elements. |

| ICP-MS | Metal in a complex | Precise concentration of the metal ion. |

| GC-FPD/SCD | This compound | Quantitative concentration of the sulfur compound. |

| XRF | Sulfur and other elements | Elemental composition of the sample. |

Environmental Transformation and Mechanistic Degradation Pathways

Abiotic Degradation Mechanisms

The abiotic degradation of 2-(2-Butoxyethoxy)ethanethiol in the environment is primarily driven by photochemical reactions and, to a lesser extent, hydrolysis. These processes contribute to the transformation of the parent compound into various degradation products.

Photochemical Oxidation and Radical Reactions

In the atmosphere and sunlit surface waters, this compound is susceptible to photochemical oxidation. The thiol group (-SH) is particularly reactive towards photochemically generated oxidants such as hydroxyl radicals (•OH). The reaction of thiols with these radicals can lead to the formation of thiyl radicals (RS•). These highly reactive intermediates can undergo further reactions, including dimerization to form a disulfide (RS-SR), or oxidation to sulfinic and sulfonic acids. masterorganicchemistry.comlibretexts.orgnist.gov

The ether linkages within the butoxyethoxy portion of the molecule are also subject to attack by hydroxyl radicals, which can lead to the cleavage of the C-O bonds and the formation of smaller oxygenated compounds. For instance, studies on glycol ethers have shown that they undergo photo-oxidation in the atmosphere with half-lives ranging from hours to a few days. nih.gov A plausible photochemical degradation pathway for this compound would therefore involve initial oxidation of the thiol group, followed by or concurrent with the oxidative degradation of the ether chain.

The presence of photosensitizers in the aquatic environment can also accelerate the degradation of thioethers. For example, porphyrin-mediated sulfoxidations under aerobic conditions can occur, where the porphyrin, encapsulated in a micelle, activates oxygen to selectively oxidize sulfides to sulfoxides. nih.gov While this has been demonstrated for various sulfides, it suggests a potential pathway for the oxidation of the thioether-like structure within this compound in certain environmental compartments.

Hydrolytic Stability and Degradation Products

The ether linkages in this compound are generally stable to hydrolysis under neutral pH conditions typical of most environmental waters. epa.gov However, under acidic or basic conditions, the rate of hydrolysis can increase. The thiol group itself is not directly subject to hydrolysis but can influence the reactivity of the molecule.

Studies on the hydrolysis of thioesters, which contain a related sulfur linkage, indicate that they can persist in water for extended periods under neutral pH, with a half-life for S-methyl thioacetate (B1230152) reported to be 155 days at pH 7 and 23°C. nih.govharvard.edu While not a thioester, this suggests that the sulfur atom in this compound is unlikely to be the primary site of hydrolytic attack.

Biodegradation Pathways

The biodegradation of this compound is expected to be a significant degradation route, driven by the metabolic activities of various microorganisms. The degradation will likely proceed through the transformation of both the butoxyethoxy and the thiol moieties of the molecule.

Microbial Transformation and Metabolite Identification

Microorganisms, particularly bacteria, are known to degrade glycol ethers. Strains of Pseudomonas and Xanthobacter autotrophicus have been shown to assimilate various ethylene (B1197577) glycol ethers. nih.gov The primary degradation pathway involves the oxidation of the terminal alcohol group (or in this case, the ether-linked ethoxy group) to a carboxylic acid. For example, the biodegradation of 2-butoxyethanol (B58217) leads to the formation of 2-butoxyacetic acid. libretexts.org By analogy, a primary metabolite of this compound would likely be 2-(2-Butoxyethoxy)ethanethioic acid, followed by further degradation of the ether linkages.

The thiol group is also subject to microbial transformation. Bacteria can utilize thiols as a source of sulfur and energy. The initial step in the aerobic degradation of aliphatic thiols often involves oxidation to the corresponding disulfide, followed by further oxidation to sulfoxides and sulfones, and ultimately to sulfate (B86663). nist.gov Anaerobic degradation of thiols can also occur, with some bacteria capable of reducing thiols to hydrogen sulfide (B99878). sense.nl

Therefore, the microbial transformation of this compound is expected to yield a variety of metabolites, including the corresponding carboxylic acid, disulfide, sulfoxides, and ultimately, smaller molecules like butanol, butanoic acid, and inorganic sulfate. Studies on the metabolism of cysteine-related thiol compounds by bacteria like Geobacter sulfurreducens highlight the complex transformations that thiols can undergo in microbial systems. researchgate.netfrontiersin.org

| Potential Metabolite | Precursor Functional Group | Transformation Process | Reference |

| 2-(2-Butoxyethoxy)ethanethioic acid | Thiol and Ethoxy | Oxidation | Inferred from libretexts.orgnih.gov |

| Bis(2-(2-butoxyethoxy)ethyl) disulfide | Thiol | Oxidation | nist.gov |

| 2-(2-Butoxyethoxy)ethanesulfinic acid | Thiol | Oxidation | masterorganicchemistry.comnist.gov |

| 2-(2-Butoxyethoxy)ethanesulfonic acid | Thiol | Oxidation | masterorganicchemistry.comnist.gov |

| 2-Butoxyacetic acid | Butoxyethoxy | Ether cleavage and oxidation | libretexts.org |

| Butanol | Butoxyethoxy | Ether cleavage | Inferred from libretexts.org |

| Sulfate | Thiol | Complete oxidation | nist.govwikipedia.org |

Enzymatic Degradation Mechanisms

The biodegradation of this compound is mediated by specific enzymes that target its functional groups. The oxidation of the glycol ether portion is likely initiated by alcohol dehydrogenases and aldehyde dehydrogenases, similar to the enzymatic degradation of other glycol ethers. epa.gov These enzymes would catalyze the conversion of the terminal ethoxy group to the corresponding carboxylic acid.

The enzymatic cleavage of the thioether-like linkage within the butoxyethoxy chain and the transformation of the thiol group are also critical steps. Thioether bonds can be cleaved by various enzymes, including those involving radical S-adenosylmethionine (SAM) enzymes, which are known to be involved in the biosynthesis and degradation of thioether-containing compounds. nih.govnih.gov

The oxidation of the thiol group is a well-documented enzymatic process. Thiol oxidases can catalyze the formation of disulfides. nist.gov Further oxidation to sulfoxides and sulfones can be carried out by monooxygenases and dioxygenases. researchgate.netmdpi.com For instance, sulfur dioxygenases and sulfur oxygenase reductases are involved in the oxidation of elemental sulfur in some bacteria. nih.gov The complete mineralization of the sulfur atom to sulfate involves a series of enzymatic steps, as seen in various sulfur-oxidizing bacteria. wikipedia.orgnih.gov

| Enzyme Class | Potential Role in Degradation | Target Functional Group | Reference |

| Alcohol Dehydrogenase | Initial oxidation of the ethoxy group | Butoxyethoxy | epa.gov |

| Aldehyde Dehydrogenase | Oxidation of aldehyde intermediates | Butoxyethoxy | epa.gov |

| Thiol Oxidase | Formation of disulfides | Thiol | nist.gov |

| Monooxygenase/Dioxygenase | Oxidation of thiol to sulfoxide/sulfone | Thiol | researchgate.netmdpi.com |

| Radical SAM Enzymes | Cleavage of C-S bonds | Thioether-like linkage | nih.govnih.gov |

| Sulfur Dioxygenase | Oxidation of sulfur compounds | Thiol and its oxidation products | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.